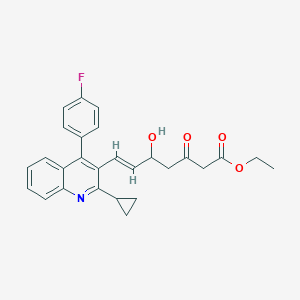

![molecular formula C18H18N2O4S2 B119917 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 314042-01-8](/img/structure/B119917.png)

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

Overview

Description

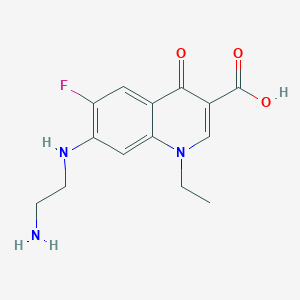

The compound "2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antiallergic properties and other biological activities. The related compounds synthesized from 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one have been examined for their ability to inhibit rat passive cutaneous anaphylaxis, with some showing moderate oral activity .

Synthesis Analysis

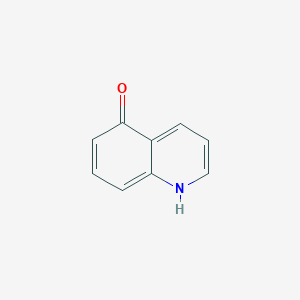

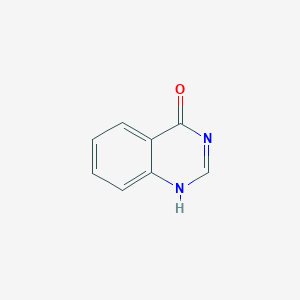

The synthesis of related compounds involves the conversion of 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one into 2-carboxylic acids of the title ring systems . Another related synthesis pathway includes the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones to afford various substituted derivatives, including pyranones and pyrimidinones . The preparation of thieno[2,3-c]pyran-3-ones and their reactivity in Diels–Alder reactions with alkynes to form benzothiophenes is also relevant .

Molecular Structure Analysis

The molecular structure of a similar compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has been investigated using single-crystal X-ray diffraction analysis. The molecule exists as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers . Quantum-chemical calculations have been used to support the X-ray diffraction data .

Chemical Reactions Analysis

The related compounds have been tested for their antiallergic properties, with some showing the ability to inhibit anaphylactic activities . The Diels–Alder reactivity of thieno[2,3-c]pyran-3-ones with alkynes to form benzothiophenes has been documented, with the reactions exhibiting varying degrees of regioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid" are not detailed in the provided papers, the properties of related compounds can be inferred. The stability of thieno[2,3-c]pyran-3-ones and their ability to undergo Diels–Alder reactions suggest that they have significant thermal stability and reactivity . The crystallographic analysis of a similar compound provides insight into its stereochemistry and solid-state structure .

Scientific Research Applications

Synthesis and Derivative Formation

- The interaction of 2-amino-5,5-dimethyl-3-ethoxycarbonylthieno[2,3-c]pyran with benzoylisothiocyanate results in the formation of ureido derivatives, which are further treated to form new condensed tetracyclic compounds containing thienopyrimidine fragments (Oganisyan et al., 2001).

- Synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol involves the reaction of specific pyran compounds, leading to the creation of structurally unique thiophene derivatives (Sahu et al., 2015).

Chemical Reactions and Transformations

- Methyl 2-benzoylamino-3-dimethylaminopropenoate undergoes reactions with various carbocyclic and heterocyclic compounds, leading to the synthesis of various derivatives of tetrahydro-2H-1-benzopyran-2-one, among others (Ornik et al., 1990).

- The one-pot synthesis of 2-amino-4H-pyrans is reported, demonstrating the chemical versatility and potential application in synthesizing biologically active compounds (Zonouzi et al., 2006).

Bioactive Properties and Potential Applications

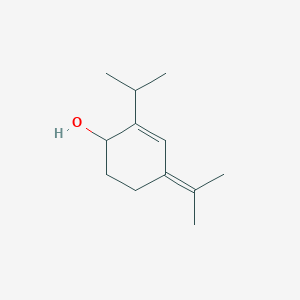

- Certain ethyl or methyl-substituted pyran compounds exhibit strong local anesthetic activity, as well as moderate analgesic, antiinflammatory, and antiarrhythmic activities, indicating their potential application in medical and pharmaceutical research (Mosti et al., 1994).

- The synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines has been achieved, suggesting potential applications in the development of new compounds with diverse bioactive properties (Paronikyan et al., 2016).

X-ray Diffraction and Quantum-Chemical Analysis

- The structure of related compounds, like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has been investigated using X-ray diffraction and quantum-chemical calculations, contributing to the understanding of the molecular structure and behavior of these compounds (Kovalskyi et al., 2011).

properties

IUPAC Name |

2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSWBWHRHAQVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360013 | |

| Record name | CID-1067700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |

CAS RN |

314042-01-8 | |

| Record name | CID-1067700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)